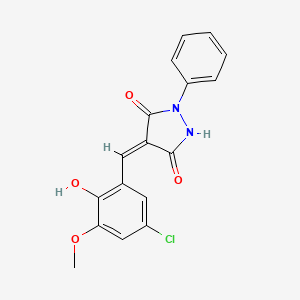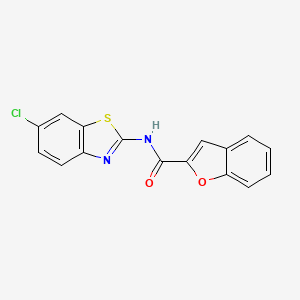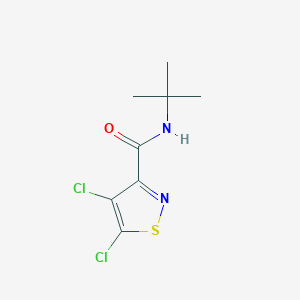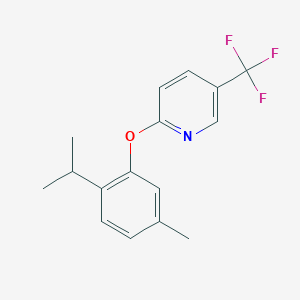
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea, also known as DM-1, is a synthetic compound that has been studied extensively for its potential use in cancer treatment. DM-1 belongs to a class of compounds known as tubulin inhibitors, which work by disrupting the normal function of microtubules within cancer cells. In
Mecanismo De Acción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea works by binding to the beta-tubulin subunit of microtubules, which disrupts the normal function of these structures within cancer cells. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and eventual cell death. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea also inhibits the formation of new microtubules, which further contributes to the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have a number of biochemical and physiological effects. In addition to its activity against cancer cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to inhibit angiogenesis, or the formation of new blood vessels that are necessary for tumor growth. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Finally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have a low toxicity profile, which makes it an attractive candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea is its high potency against cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to be effective at low concentrations, which makes it a promising candidate for cancer treatment. Another advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea is its low toxicity profile, which makes it a safer option than some other cancer treatments. One limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea is its limited solubility in water, which can make it difficult to administer in clinical settings. Another limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea is its potential for drug resistance, which can limit its effectiveness in some patients.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea. One area of focus is the development of new formulations that improve the solubility of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea, which would make it easier to administer in clinical settings. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea treatment. Finally, there is a need for further research on the potential for drug resistance to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea, and the development of strategies to overcome this resistance.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea involves several steps, including the preparation of the starting materials and the reaction conditions necessary for the formation of the final product. The starting materials for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea synthesis are 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid and 2-methoxy-5-methylphenyl isocyanate. These two compounds are reacted in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate product, 2,3-dihydro-1,4-benzodioxin-6-yl-N-(2-methoxy-5-methylphenyl)urea. This intermediate product is then reacted with 2,3-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has shown promising activity against a variety of cancer cell lines, including breast, lung, and ovarian cancer. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea works by binding to the beta-tubulin subunit of microtubules, which disrupts the normal function of these structures within cancer cells. This disruption ultimately leads to cell death and the inhibition of tumor growth.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-3-5-14(21-2)13(9-11)19-17(20)18-12-4-6-15-16(10-12)23-8-7-22-15/h3-6,9-10H,7-8H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECUHMNGVGJOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxy-5-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741259.png)

![2-[(4-isopropylbenzyl)(propyl)amino]ethanol](/img/structure/B5741272.png)



![N-1,3-benzodioxol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5741311.png)
![N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5741323.png)


![ethyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5741351.png)


